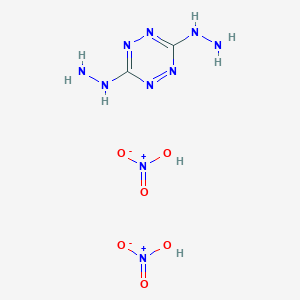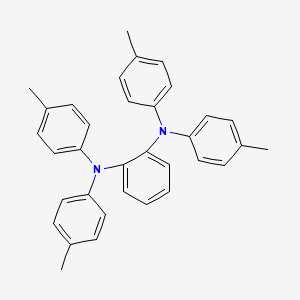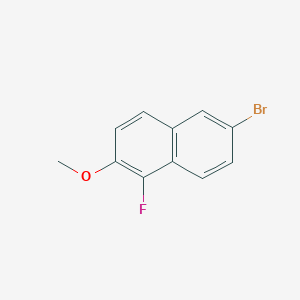![molecular formula C13H16O B14255369 {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene CAS No. 334813-03-5](/img/structure/B14255369.png)
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a 2-methylpenta-1,3-dien-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 2-methylpenta-1,3-diene in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the diene to form the desired product. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the diene moiety into a saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkylated or acylated benzene derivatives.
Applications De Recherche Scientifique
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of {[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the formation of reactive intermediates that can modify biological molecules. Pathways involved may include signal transduction cascades or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}ferrocene: Similar structure but contains a ferrocene moiety.
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}cyclohexane: Similar structure but contains a cyclohexane ring instead of benzene.
Uniqueness
{[(2-Methylpenta-1,3-dien-1-yl)oxy]methyl}benzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a diene moiety
Propriétés
Numéro CAS |
334813-03-5 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
2-methylpenta-1,3-dienoxymethylbenzene |
InChI |
InChI=1S/C13H16O/c1-3-7-12(2)10-14-11-13-8-5-4-6-9-13/h3-10H,11H2,1-2H3 |
Clé InChI |
RANGUHKBLBARCS-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=COCC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Undec-10-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14255290.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(3-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B14255295.png)





![8-Hexyl-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14255328.png)
![N-[6-(2-Azidoacetamido)pyridin-2-YL]dodecanamide](/img/structure/B14255331.png)




![1-{[(10-Bromodecyl)oxy]methyl}-4-methoxybenzene](/img/structure/B14255368.png)
